molecular formula C14H13ClN2OS B2772688 4-(4-Chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one CAS No. 223694-58-4

4-(4-Chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Cat. No.: B2772688
CAS No.: 223694-58-4
M. Wt: 292.78
InChI Key: CXRXITOMQXPUSE-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions like esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray diffraction, Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, compounds with a thiazole nucleus have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .


Physical and Chemical Properties Analysis

Physical and chemical properties such as solubility, density, melting point, boiling point, etc., can be determined through experimental methods. For instance, 4-Chlorophenol, a related compound, has a density of 1.306 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized novel quinazolinone derivatives and evaluated their potential as antimicrobial agents. For instance, novel 4(3H)-quinazolinone derivatives have been developed with significant anti-inflammatory and analgesic activity, indicating potential for further pharmaceutical applications beyond antimicrobial uses (Farag et al., 2012). Another study focused on the synthesis and characterization of new quinazolines, revealing their promising antibacterial and antifungal activities, which could be pivotal for developing new antimicrobial treatments (Desai, Shihora, & Moradia, 2007).

Anticancer Activity

The exploration into the anticancer properties of quinazolinone derivatives has also been significant. Research has highlighted the synthesis of 1,2,4-triazole derivatives with notable antimicrobial activities, some of which also possess good or moderate activities against test microorganisms, hinting at their potential in cancer therapy (Bektaş et al., 2010). Furthermore, the development of 7-Chloro-(4-thioalkylquinoline) derivatives and their evaluation for antiproliferative activity indicate a promising avenue for inducing apoptosis and DNA/RNA damage in cancer cells, showcasing the potential of these compounds in cancer treatment strategies (Gutiérrez et al., 2022).

Chemical Synthesis and Characterization

The synthesis and chemical characterization of these compounds form a crucial foundation for their application in medicinal chemistry. Studies have shown innovative methods for synthesizing these compounds, providing a basis for their application in developing therapeutic agents. For example, the synthesis of functionalized 2,3-Dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for creating bioactive molecules with specific therapeutic actions (Kut, Onysko, & Lendel, 2020).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For example, some quinoxaline derivatives have a cytotoxic effect on human cancer cell lines .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 4-Chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions in the study of such compounds could involve the design and synthesis of new derivatives with improved biological activities. For instance, new heterocyclic compounds having a quinoxaline moiety are being synthesized to combat antimicrobial and anticancer drug resistance .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXITOMQXPUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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